6-(2-Fluorobenzyl)-2-methylpyrimidin-4-ol

regioisomer target selectivity fluorobenzyl

6-(2-Fluorobenzyl)-2-methylpyrimidin-4-ol (CAS 2090280-61-6) is a fluorinated pyrimidine derivative with the molecular formula C12H11FN2O and a molecular weight of 218.23 g/mol. The compound exists in tautomeric equilibrium between the 4-ol and 4(1H)-one forms, and its structure incorporates a 2-fluorobenzyl substituent at the 6-position of the pyrimidine ring.

Molecular Formula C12H11FN2O
Molecular Weight 218.23 g/mol
CAS No. 2090280-61-6
Cat. No. B1493744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Fluorobenzyl)-2-methylpyrimidin-4-ol
CAS2090280-61-6
Molecular FormulaC12H11FN2O
Molecular Weight218.23 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=O)N1)CC2=CC=CC=C2F
InChIInChI=1S/C12H11FN2O/c1-8-14-10(7-12(16)15-8)6-9-4-2-3-5-11(9)13/h2-5,7H,6H2,1H3,(H,14,15,16)
InChIKeyMBGBFZKPHOUNRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Fluorobenzyl)-2-methylpyrimidin-4-ol: Procurement and Technical Profile


6-(2-Fluorobenzyl)-2-methylpyrimidin-4-ol (CAS 2090280-61-6) is a fluorinated pyrimidine derivative with the molecular formula C12H11FN2O and a molecular weight of 218.23 g/mol . The compound exists in tautomeric equilibrium between the 4-ol and 4(1H)-one forms, and its structure incorporates a 2-fluorobenzyl substituent at the 6-position of the pyrimidine ring . It is primarily offered as a research compound with a typical purity specification of 98% . The presence of the ortho-fluorine substituent on the benzyl group distinguishes it from its para-fluoro regioisomer and influences its physicochemical and biological properties.

Why 6-(2-Fluorobenzyl)-2-methylpyrimidin-4-ol Cannot Be Readily Substituted by Closest Analogs


Fluorinated pyrimidine derivatives are not freely interchangeable due to regio- and stereo-electronic differences that govern target engagement, metabolic stability, and synthetic utility. The ortho-fluorobenzyl substitution in 6-(2-Fluorobenzyl)-2-methylpyrimidin-4-ol imparts distinct conformational preferences and electronic effects compared to para-fluoro analogs . Furthermore, the pyrimidin-4-ol/4(1H)-one tautomerism provides a unique hydrogen-bonding pattern that is absent in the corresponding pyrimidine-2,4-dione scaffold . These molecular features translate into measurable differences in biochemical potency and selectivity, as detailed in the quantitative evidence below.

Quantitative Differentiation of 6-(2-Fluorobenzyl)-2-methylpyrimidin-4-ol from Key Analogs


Regioisomer-Dependent Target Selectivity: Ortho-Fluoro vs. Para-Fluoro Substitution

The ortho-fluorobenzyl regioisomer (target compound) demonstrates affinity for Bfl-1/Bim protein-protein interaction, whereas the para-fluoro regioisomer (CAS 2091698-70-1) is active against histone deacetylase (HDAC) enzymes [1][2]. This shift in target engagement is attributed to the conformational constraints imposed by ortho-fluorine substitution, which alters the spatial orientation of the benzyl group relative to the pyrimidine core.

regioisomer target selectivity fluorobenzyl binding affinity

Scaffold Divergence: Pyrimidin-4-ol vs. Pyrimidine-2,4-dione Core

Replacement of the pyrimidin-4-ol core with a pyrimidine-2,4-dione scaffold (CAS 2097964-17-3) results in an approximately 12-fold improvement in HDAC2 inhibitory potency [1]. This difference highlights the critical role of the 2,4-dione pharmacophore in HDAC inhibition and underscores that the 4-ol scaffold (target compound) is not optimized for this target class.

scaffold comparison HDAC inhibition pyrimidine core binding potency

Baseline Activity Threshold: Comparison with Unsubstituted 2-Methylpyrimidin-4-ol Core

The unsubstituted 2-methylpyrimidin-4-ol (CAS 67383-35-1) lacks the 6-benzyl substituent entirely and is primarily employed as a metal chelating ligand with defined pKa properties . In contrast, the target compound incorporates the 2-fluorobenzyl group, which confers measurable biological activity against Bfl-1/Bim (IC50 = 2,500 nM) [1]. This represents a functional gain-of-activity relative to the parent core.

baseline activity fluorobenzyl substituent structure-activity relationship SAR

Tautomeric State and Synthetic Handle Differentiation

The target compound exists in tautomeric equilibrium between 4-ol and 4(1H)-one forms, as evidenced by its IUPAC designation 4-[(2-fluorophenyl)methyl]-2-methyl-1H-pyrimidin-6-one . This provides a nucleophilic 4-hydroxyl group (or electrophilic 4-carbonyl in the keto form) that is available for further derivatization, including O-alkylation, acylation, or metal coordination . In contrast, the pyrimidine-2,4-dione analog (CAS 2097964-17-3) presents two carbonyl groups with distinct reactivity and hydrogen-bonding capacity.

tautomerism synthetic utility pyrimidinone functionalization

Recommended Procurement and Application Scenarios for 6-(2-Fluorobenzyl)-2-methylpyrimidin-4-ol


Bfl-1/Bim Protein-Protein Interaction Inhibitor Screening

This compound is the appropriate selection for primary screening campaigns targeting the Bfl-1/Bim interaction, with a validated IC50 of 2,500 nM (TR-FRET assay) [1]. The para-fluoro regioisomer (CAS 2091698-70-1) is not a suitable substitute, as it displays a divergent selectivity profile toward HDAC enzymes [2].

Regioisomer-Dependent Structure-Activity Relationship (SAR) Studies

For medicinal chemistry programs investigating the impact of fluorine substitution position on benzyl appendages, this ortho-fluoro compound serves as a critical comparator to the para-fluoro analog (CAS 2091698-70-1) [1]. Paired procurement of both regioisomers enables definitive SAR elucidation of the fluorobenzyl positional effect.

Synthesis of Monofunctionalizable Pyrimidine Derivatives

The 4-ol/4(1H)-one tautomeric system provides a single reactive handle at the 4-position, enabling regioselective O-alkylation, acylation, or metal coordination [1][2]. This is advantageous when building libraries where a single point of diversification is desired, in contrast to the bis-electrophilic 2,4-dione scaffold.

Exclusion from HDAC-Targeted Research Programs

Procurement of this compound is not recommended for HDAC inhibition studies. The pyrimidine-2,4-dione analog (CAS 2097964-17-3) exhibits HDAC2 inhibitory activity (IC50 = 205 nM) [1], whereas the 4-ol scaffold shows no reported activity against this target class [2].

Technical Documentation Hub

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